molecular formula C9H13NO2S B12696848 2-(5-Methylthiazol-4-yl)ethyl propionate CAS No. 94021-43-9

2-(5-Methylthiazol-4-yl)ethyl propionate

Cat. No.: B12696848
CAS No.: 94021-43-9
M. Wt: 199.27 g/mol
InChI Key: HEVNJCHQOIKSBD-UHFFFAOYSA-N
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Description

2-(5-Methylthiazol-4-yl)ethyl propionate (CAS 94021-43-9) is an organic compound with the molecular formula C9H13NO2S and a molecular weight of 199.27 g/mol . It is also known by synonyms such as 2-(5-Methylthiazol-4-Yl)Ethyl Propanoate and Propanoic Acid 2-(5-Methyl-4-Thiazolyl)Ethyl Ester . Key physicochemical properties include a calculated density of approximately 1.144 g/cm³ and a boiling point of around 291.2°C at 760 mmHg . The compound features a thiazole heterocycle, a scaffold of significant interest in medicinal chemistry due to its prevalence in compounds with diverse pharmacological activities . Thiazole derivatives are extensively researched for their potential biological activities, which may include anti-cancer properties. Some thiazole-based molecules have shown promise in scientific studies, with mechanisms of action potentially related to the inhibition of anti-apoptotic BCL-2 family proteins, leading to induced apoptosis in cancer cells . As such, this compound serves as a valuable building block and intermediate for researchers in the synthesis of novel thiazole-containing compounds for biological evaluation and other chemical applications . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or animal consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

94021-43-9

Molecular Formula

C9H13NO2S

Molecular Weight

199.27 g/mol

IUPAC Name

2-(5-methyl-1,3-thiazol-4-yl)ethyl propanoate

InChI

InChI=1S/C9H13NO2S/c1-3-9(11)12-5-4-8-7(2)13-6-10-8/h6H,3-5H2,1-2H3

InChI Key

HEVNJCHQOIKSBD-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OCCC1=C(SC=N1)C

Origin of Product

United States

Synthetic Methodologies for 2 5 Methylthiazol 4 Yl Ethyl Propionate and Analogous Structures

Strategic Design for the Synthesis of the Thiazole (B1198619) Core

Adaptations of the Hantzsch Thiazole Synthesis for Methylthiazole Formation

The Hantzsch thiazole synthesis, first described in 1887, is a classic and versatile method for the formation of thiazole rings. synarchive.com The fundamental reaction involves the condensation of an α-haloketone with a thioamide. synarchive.comnih.gov This method allows for the introduction of various substituents onto the thiazole ring, making it highly adaptable for the synthesis of specific derivatives like 4-methylthiazole. nih.gov

The general mechanism of the Hantzsch synthesis proceeds through the reaction of a thioamide with an α-halocarbonyl compound. nih.gov For the formation of a 4-methylthiazole core, a key starting material is a halogenated derivative of 3-oxopentanoate. For instance, the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea can yield ethyl 2-(2-amino-5-methylthiazol-4-yl) acetate (B1210297). nih.gov

Researchers have developed numerous modifications to the original Hantzsch synthesis to improve yields, reduce reaction times, and employ more environmentally friendly conditions. bepls.comnih.gov These adaptations often involve the use of microwave irradiation or ultrasonic techniques to promote the reaction. nih.govnih.gov For example, a one-pot, three-component synthesis of Hantzsch thiazole derivatives has been developed using a reusable silica-supported tungstosilisic acid catalyst under both conventional heating and ultrasonic irradiation. nih.gov

Table 1: Comparison of Conventional and Microwave-Assisted Hantzsch Thiazole Synthesis
ParameterConventional HeatingMicrowave Irradiation
Reaction TimeSeveral hours nih.govMinutes nih.govmdpi.com
YieldOften lower nih.govGenerally higher nih.gov
ConditionsReflux temperatures nih.govControlled temperature and pressure nih.gov

Exploration of Alternative Cyclization Reactions for Thiazole Ring Construction

While the Hantzsch synthesis is robust, the use of toxic and lachrymatory α-haloketones has prompted the exploration of alternative cyclization strategies for constructing the thiazole ring. bepls.com These alternative methods often aim to avoid hazardous starting materials and offer different pathways to thiazole derivatives. bepls.com

One notable alternative is the Cook-Heilborn synthesis, which produces 5-aminothiazoles from α-aminonitriles and dithioacids or related compounds. pharmaguideline.com Another approach involves the reaction of thioamides with various substrates other than α-haloketones, such as α-diazoketones, α,β-unsaturated carbonyl compounds, and alkynes. bepls.com

Domino reactions, which involve a cascade of reactions in a single step, have also been employed for thiazole synthesis. For example, a domino alkylation-cyclization of propargyl bromides with thioureas under microwave irradiation provides a rapid route to 2-aminothiazoles. nih.govorganic-chemistry.org Additionally, copper-catalyzed cyclization reactions starting from oximes, anhydrides, and potassium thiocyanate have been developed. nih.gov

Synthesis of the Propionate (B1217596) Ester Moiety

The propionate ester portion of the target molecule is typically synthesized through esterification, a fundamental reaction in organic chemistry. The Fischer esterification is a classic and widely used method for this transformation.

Optimized Fischer Esterification Protocols for Propionate Ester Formation

Fischer esterification involves the reaction of a carboxylic acid (in this case, propionic acid) with an alcohol in the presence of an acid catalyst, typically a strong mineral acid like sulfuric acid. nagwa.comorganic-chemistry.orglibretexts.org The reaction is an equilibrium process, and to drive it towards the formation of the ester, either an excess of one of the reactants (usually the alcohol) is used, or a product (water) is removed from the reaction mixture. organic-chemistry.org

To optimize the Fischer esterification for propionate ester formation, several strategies can be employed. One common method to remove water is through azeotropic distillation. Another effective technique is the use of molecular sieves, which can selectively absorb the water produced during the reaction. organic-chemistry.orgyoutube.com This is particularly useful when the ester and water form azeotropes that are difficult to separate by distillation alone. youtube.com The use of a Soxhlet extractor containing molecular sieves allows for the continuous removal of water from the reaction mixture, thereby shifting the equilibrium towards the product and significantly improving the yield of the propionate ester. youtube.com

Table 2: Key Parameters in Optimized Fischer Esterification
ParameterDescriptionExample
CatalystStrong acid to protonate the carboxylic acid. organic-chemistry.orglibretexts.orgSulfuric acid, p-Toluenesulfonic acid organic-chemistry.org
Reactant RatioExcess alcohol is often used to drive the equilibrium. organic-chemistry.orgUsing a larger molar equivalent of ethanol to propionic acid. youtube.com
Water RemovalShifts the equilibrium towards the ester product. organic-chemistry.orgAzeotropic distillation, use of molecular sieves. organic-chemistry.orgyoutube.com

Evaluation of Advanced Esterification Techniques (e.g., Microwave-Assisted Synthesis)

In recent years, advanced techniques such as microwave-assisted synthesis have been applied to esterification reactions to accelerate the process and improve efficiency. uwlax.edunih.gov Microwave irradiation can significantly reduce reaction times compared to conventional heating methods. mdpi.com This is due to the efficient and uniform heating of the reaction mixture by microwaves, which interact directly with the polar molecules. mdpi.comijettjournal.org

Studies have shown that microwave-assisted esterification can lead to high yields of esters in a fraction of the time required for traditional refluxing. uwlax.edunih.gov For instance, the synthesis of isobutyl propionate has been successfully achieved using a solvent-free, microwave-assisted Fischer esterification. uwlax.edu This approach not only reduces reaction time but also aligns with the principles of green chemistry by minimizing solvent waste. uwlax.edu The power of the microwave and the reaction time are critical parameters that need to be optimized to achieve the highest conversion rates. nih.gov

Coupling Strategies for Assembling the Thiazole and Propionate Components

Once the thiazole core and the propionate ester moiety have been synthesized, the final step is to couple these two components. This typically involves forming an ether or a carbon-carbon bond between the thiazole ring and the ethyl propionate side chain.

The specific coupling strategy will depend on the functional groups present on the thiazole precursor. For example, if the thiazole component has a hydroxyl group, a Williamson ether synthesis could be employed, where the hydroxyl group is deprotonated to form an alkoxide that then reacts with an appropriate electrophile attached to the propionate moiety.

Chemical Transformations for Forming the Ethylene (B1197577) Linker Between Moieties

The key precursor to 2-(5-Methylthiazol-4-yl)ethyl propionate is 4-methyl-5-(2-hydroxyethyl)thiazole. The construction of this intermediate establishes the thiazole ring and the crucial ethylene linker. A common and effective method for this synthesis involves the Hantzsch thiazole synthesis, a well-established reaction for forming thiazole rings.

One documented approach begins with the reaction of 3-acetylpropanol with thiourea under acidic conditions. This condensation reaction forms the thiazole ring, yielding the desired 4-methyl-5-(2-hydroxyethyl)thiazole. The reaction is typically carried out in a suitable solvent at temperatures ranging from 78 to 100°C for several hours.

An alternative pathway to the same intermediate starts from α-acetyl-γ-butyrolactone. This starting material undergoes a series of transformations, including chlorination and hydrolysis, to form a 3-chloro-3-acetylpropanol intermediate. This intermediate is then reacted with thioformamide to construct the thiazole ring, yielding 4-methyl-5-(2-hydroxyethyl)thiazole. This multi-step process ultimately provides the core structure necessary for the final esterification step.

Once the 4-methyl-5-(2-hydroxyethyl)thiazole has been synthesized and purified, the final step is the esterification of the primary alcohol with propionic acid or a more reactive derivative like propionyl chloride or propionic anhydride. This standard esterification reaction, often catalyzed by a strong acid, yields the target compound, this compound. The use of propionyl chloride or anhydride can offer higher yields and faster reaction times compared to using propionic acid directly.

Table 1: Key Reactions in the Synthesis of this compound

StepReactantsKey TransformationProduct
1A 3-Acetylpropanol, ThioureaHantzsch Thiazole Synthesis4-Methyl-5-(2-hydroxyethyl)thiazole
1B α-Acetyl-γ-butyrolactoneMulti-step synthesis via chlorination and reaction with thioformamide4-Methyl-5-(2-hydroxyethyl)thiazole
2 4-Methyl-5-(2-hydroxyethyl)thiazole, Propionic Acid (or derivative)EsterificationThis compound

Stereoselective Synthesis Considerations for Polypropionate Stereotriads and Related Structures

Polypropionate units, characterized by their alternating methyl and hydroxyl groups, are common structural motifs in many biologically active natural products. The stereocontrolled synthesis of these structures, particularly stereotriads (three consecutive stereocenters), is a significant challenge in organic synthesis. While not directly applied in the synthesis of the achiral this compound, the principles of stereoselective synthesis are crucial for creating analogous, more complex structures.

Several powerful methods have been developed for the stereoselective synthesis of polypropionates. These include aldol reactions, crotylation reactions, and methods involving the opening of chiral epoxides. These reactions allow for the precise control of the stereochemistry at each new stereocenter being formed.

Recent advancements have focused on developing more efficient and step-economical approaches. One such strategy involves a three-step relay process that includes a Diels-Alder reaction, silylenol ether hydrolysis, and a Baeyer-Villiger oxidation to construct polypropionate fragments with three or four stereocenters. The stereochemical outcome of these reactions is highly dependent on the substrates and catalysts used, allowing for the selective synthesis of different diastereomers.

Another innovative approach utilizes the ring-opening of cyclopropylcarbinol derivatives. This method can lead to the formation of polypropionate units and other heterocyclic compounds with a high degree of diastereoselectivity. These advanced synthetic strategies are essential for accessing the vast structural diversity of polyketide natural products and their analogs.

Purification and Isolation Methodologies for this compound and Synthetic Intermediates

The purification and isolation of the synthetic intermediates and the final product are critical to obtaining this compound of high purity. A combination of extraction, distillation, and chromatographic techniques is typically employed.

Following the synthesis of the key intermediate, 4-methyl-5-(2-hydroxyethyl)thiazole, an initial workup often involves neutralizing the reaction mixture with a base and then performing a liquid-liquid extraction. An organic solvent, such as dichloromethane, is used to extract the product from the aqueous layer. The organic extracts are then combined, dried, and the solvent is removed under reduced pressure.

Further purification of 4-methyl-5-(2-hydroxyethyl)thiazole is commonly achieved by vacuum distillation. This technique is suitable for separating the desired alcohol from non-volatile impurities and any remaining starting materials. The fraction collected at a specific temperature and pressure range will contain the purified intermediate.

After the esterification reaction to form this compound, a similar extraction workup is typically performed to remove the acid catalyst and any unreacted propionic acid. The crude ester can then be purified by column chromatography on silica (B1680970) gel. A suitable eluent system, likely a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, would be used to separate the product from any remaining starting alcohol and other byproducts.

High-performance liquid chromatography (HPLC) can also be utilized for the analysis and purification of this compound. A reverse-phase HPLC method using a mobile phase of acetonitrile (B52724) and water with a phosphoric acid modifier has been described for the analysis of this compound. For preparative separations to isolate pure material, this method can be scaled up.

Table 2: Purification Techniques for this compound and Intermediates

CompoundPurification MethodDetails
4-Methyl-5-(2-hydroxyethyl)thiazoleLiquid-Liquid ExtractionUse of an organic solvent (e.g., dichloromethane) to separate from the aqueous reaction mixture.
4-Methyl-5-(2-hydroxyethyl)thiazoleVacuum DistillationSeparation based on boiling point under reduced pressure to remove non-volatile impurities.
This compoundColumn ChromatographySeparation on a silica gel stationary phase using a suitable eluent system (e.g., hexane/ethyl acetate).
This compoundHigh-Performance Liquid Chromatography (HPLC)Analytical or preparative separation, often using a reverse-phase column. sielc.com

Spectroscopic and Chromatographic Characterization in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by providing information about the chemical environment of individual atoms.

Proton NMR (¹H-NMR) spectroscopy would be used to identify the number of different types of protons and their neighboring environments in the 2-(5-Methylthiazol-4-yl)ethyl propionate (B1217596) molecule. The expected ¹H-NMR spectrum would show distinct signals for the protons on the thiazole (B1198619) ring, the methyl group attached to the thiazole ring, the ethyl group of the propionate moiety, and the ethyl bridge connecting the two main parts of the molecule. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals would provide a complete picture of the proton framework. For comparison, in the related compound ethyl propionate, the ethyl group protons typically appear at specific chemical shifts. bldpharm.com

Carbon-13 NMR (¹³C-NMR) spectroscopy complements ¹H-NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in 2-(5-Methylthiazol-4-yl)ethyl propionate would give a distinct signal in the ¹³C-NMR spectrum. This would include the carbons of the thiazole ring, the methyl carbon, the carbonyl carbon of the ester group, and the carbons of the ethyl propionate and the ethyl bridge. The chemical shifts of these carbon signals are indicative of their electronic environment. For instance, the carbonyl carbon would appear at a characteristic downfield shift. Data for the simpler ethyl propionate molecule shows typical chemical shifts for the carbons of the propionate group. thegoodscentscompany.comchemicalbook.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. A strong absorption band around 1740 cm⁻¹ would indicate the presence of the ester carbonyl (C=O) group. blogspot.com Other important absorptions would include C-H stretching vibrations for the alkyl and aromatic-like thiazole ring protons, and C-N and C-S stretching vibrations associated with the thiazole ring.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to obtain information about its structure through the analysis of its fragmentation pattern. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight (199.271 amu). The fragmentation pattern would provide further structural confirmation, with characteristic fragments arising from the cleavage of the ester group and the thiazole moiety.

Elemental Analysis (EA) for Compound Purity and Stoichiometry

Elemental analysis is a technique used to determine the elemental composition of a compound. For this compound (C9H13NO2S), the experimentally determined percentages of carbon, hydrogen, nitrogen, and sulfur would be compared with the calculated theoretical values to confirm the compound's elemental stoichiometry and assess its purity.

Advanced Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are essential for the separation of compounds from a mixture and for the assessment of their purity.

High-Performance Liquid Chromatography (HPLC) is a key method for the analysis of this compound. A reverse-phase (RP) HPLC method has been described for this compound. hmdb.ca This method utilizes a C18 column with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid or, for mass spectrometry compatibility, formic acid. hmdb.ca Such a method can be scaled for preparative separation to isolate impurities and is also suitable for pharmacokinetic studies. hmdb.ca The purity of the compound is determined by the presence of a single major peak in the chromatogram.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) serves as a rapid and versatile method for the qualitative analysis of this compound. It is frequently utilized to monitor the progress of its synthesis, to identify the presence of the compound in a mixture, and to determine appropriate solvent systems for larger-scale chromatographic separations.

In a typical TLC analysis of thiazole derivatives, a silica (B1680970) gel plate is employed as the stationary phase due to its polarity. The choice of the mobile phase, or eluent, is critical for achieving effective separation. The polarity of the eluent is adjusted to control the migration of the compound up the plate. ualberta.ca For a compound like this compound, which possesses a moderate polarity due to the ester and thiazole functionalities, a mixture of a non-polar solvent (such as hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate) is commonly used. rsc.org

The separation is based on the differential partitioning of the compound between the stationary and mobile phases. Due to its polarity, this compound will have a certain affinity for the silica gel. By carefully selecting the solvent system, a desirable retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, can be achieved. An optimal Rf value typically lies between 0.3 and 0.7, as this range allows for clear separation from both highly polar and non-polar impurities. ualberta.calibretexts.org For instance, in the TLC analysis of related thiazole derivatives, solvent systems such as ethyl acetate (B1210297)/petroleum ether have been effectively used. rsc.org The Rf value of a compound is a characteristic feature under a specific set of chromatographic conditions (stationary phase, mobile phase, temperature). For example, a study on other thiazole derivatives showed that the polarity of the molecule influences its Rf value, with less polar compounds exhibiting higher Rf values. nih.gov

Visualization of the spots on the TLC plate can be achieved under UV light if the compound is UV-active, or by using staining reagents that react with the compound to produce a colored spot.

Table 1: Illustrative TLC Parameters for Thiazole Derivatives

ParameterDescription
Stationary Phase Silica Gel 60 F254
Mobile Phase (Eluent) A mixture of a non-polar and a polar solvent, e.g., Ethyl Acetate/Petroleum Ether. The ratio is optimized to achieve a desired Rf.
Retention Factor (Rf) The ratio of the distance traveled by the spot to the distance traveled by the solvent front. A value between 0.3 and 0.7 is generally considered optimal. ualberta.calibretexts.org
Visualization UV light (254 nm) or chemical staining.

Note: Specific Rf values for this compound would need to be determined experimentally.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of this compound with high resolution and sensitivity. Reversed-phase HPLC (RP-HPLC) is a commonly employed mode for the analysis of moderately polar compounds like this thiazole derivative.

In a typical RP-HPLC method, the stationary phase is non-polar (e.g., a C18-functionalized silica column), and the mobile phase is a polar solvent mixture. For the analysis of this compound, a Newcrom R1 column, which is a reverse-phase column with low silanol (B1196071) activity, has been reported to be effective. libretexts.orgsielc.com The mobile phase often consists of a mixture of acetonitrile (MeCN) and water, with a small amount of an acidifier like phosphoric acid to improve peak shape and resolution. libretexts.orgsielc.com For applications requiring mass spectrometry (MS) detection, phosphoric acid is typically replaced with a volatile acid such as formic acid. libretexts.orgsielc.com

The compound is injected into the HPLC system and is carried through the column by the mobile phase. The separation is based on the compound's partitioning between the non-polar stationary phase and the polar mobile phase. The retention time (tR), the time it takes for the compound to elute from the column, is a characteristic parameter for identification under specific chromatographic conditions. The retention time is influenced by factors such as the mobile phase composition, flow rate, and column temperature. researchgate.netscience.gov

While specific retention times for this compound are dependent on the exact HPLC system and conditions, the use of a C18 column with a mobile phase of acetonitrile and water is a common starting point for method development. science.gov The detection is typically performed using a UV detector at a wavelength where the compound exhibits significant absorbance.

Table 2: General HPLC Parameters for the Analysis of this compound

ParameterDescription
Chromatographic Mode Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Stationary Phase Newcrom R1 (a type of C18 column) libretexts.orgsielc.com
Mobile Phase Acetonitrile (MeCN), Water, and Phosphoric Acid (or Formic Acid for MS compatibility) libretexts.orgsielc.com
Flow Rate Typically in the range of 0.5 - 2.0 mL/min
Column Temperature Often maintained at a constant temperature, e.g., 25-40 °C, to ensure reproducibility.
Detector UV-Vis Detector
Retention Time (tR) Specific to the analytical conditions and used for identification.

Note: The precise parameters would be optimized during method development and validation.

Single Crystal X-ray Diffraction (SCXRD) for Absolute Configuration and Solid-State Structure Elucidation

Single Crystal X-ray Diffraction (SCXRD) stands as the most definitive analytical method for determining the precise three-dimensional atomic arrangement of a crystalline compound. While obtaining a suitable single crystal of this compound is a prerequisite, the successful application of SCXRD would provide unambiguous information about its molecular structure, conformation, and intermolecular interactions in the solid state.

The technique involves irradiating a single crystal of the compound with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays in a specific pattern, which is recorded by a detector. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be constructed. From this map, the positions of the individual atoms can be determined with very high precision, revealing bond lengths, bond angles, and torsional angles. researchgate.netjyu.fi

Furthermore, SCXRD analysis provides detailed insights into the crystal packing, which is governed by intermolecular forces such as hydrogen bonds, van der Waals interactions, and π-π stacking. researchgate.netrsc.org Understanding the crystal packing is crucial as it can influence the physical properties of the solid material, including its melting point, solubility, and stability. While the crystal structure of this compound is not publicly available, numerous studies on other thiazole derivatives have demonstrated the power of SCXRD in elucidating their complex structures and intermolecular interactions. researchgate.netjyu.firesearchgate.net

Table 3: Illustrative Data Obtainable from SCXRD Analysis of a Thiazole Derivative

ParameterInformation Provided
Crystal System The symmetry of the crystal lattice (e.g., monoclinic, triclinic). researchgate.net
Space Group The specific symmetry elements present in the crystal. researchgate.net
Unit Cell Dimensions The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).
Atomic Coordinates The x, y, and z coordinates of each atom in the asymmetric unit.
Bond Lengths & Angles Precise measurements of the distances between bonded atoms and the angles they form.
Torsional Angles The dihedral angles that define the conformation of the molecule.
Intermolecular Interactions Identification and characterization of hydrogen bonds, halogen bonds, and other non-covalent interactions that stabilize the crystal packing.
Absolute Configuration Unambiguous determination of the stereochemistry for chiral molecules.

Note: The data presented in this table are examples of what would be obtained from an SCXRD experiment and are not specific to this compound.

Advanced Computational Chemistry Approaches for Thiazole Propionate Systems

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. researchgate.net This method is instrumental in predicting the binding mode and affinity of ligands like thiazole (B1198619) derivatives, offering a structural hypothesis for their biological activity. mdpi.comresearchgate.net By simulating the interaction between a ligand and a target protein's binding site, researchers can identify potential drug candidates and understand their mechanism of action at a molecular level.

Molecular docking algorithms systematically sample various conformations of the ligand within the receptor's binding pocket and score them based on how well they fit, both sterically and energetically. This scoring function estimates the binding free energy, with lower energy values indicating higher binding affinity. For thiazole-propionate systems, docking studies can predict how the compound might interact with hypothesized targets, such as kinases, acetylcholinesterase, or tubulin. researchgate.netnih.govacs.org For instance, studies on thiazole derivatives targeting cyclin-dependent kinase 2 (CDK2) have predicted binding affinities comparable to known inhibitors. nih.gov These predictions are crucial for prioritizing compounds for further experimental testing.

Table 1: Example of Predicted Binding Affinities for Thiazole Derivatives Against a Hypothesized Kinase Target

CompoundPredicted Binding Affinity (kcal/mol)Key Interacting Residue (Hinge Region)
Thiazole Derivative 1-8.2Leu83
Thiazole Derivative 2-8.6Leu83
2-(5-Methylthiazol-4-yl)ethyl propionate (B1217596) (Hypothetical) -7.5Leu83
Reference Inhibitor-8.6Leu83

Note: This table is illustrative, based on docking results for similar thiazole compounds. nih.gov The value for 2-(5-Methylthiazol-4-yl)ethyl propionate is hypothetical to demonstrate the application of the technique.

Beyond predicting affinity, docking studies reveal the specific molecular interactions that stabilize the ligand-receptor complex. For thiazole-containing compounds, these interactions often include:

Hydrogen Bonding: The nitrogen atom in the thiazole ring can act as a hydrogen bond acceptor, a crucial interaction in many enzyme active sites. nih.gov For example, interactions with residues like Leu83 and His84 in the CDK2 binding site have been reported for thiazole hybrids. nih.gov

Hydrophobic Interactions: The methyl group and the ethyl propionate chain of this compound would be expected to form hydrophobic contacts with nonpolar amino acid residues in a binding pocket. nih.govresearchgate.net

π-π Stacking: The aromatic thiazole ring can engage in π-π stacking interactions with aromatic residues like tryptophan or tyrosine within the receptor site. researchgate.net

Sulfur Interactions: The sulfur atom of the thiazole ring can participate in specific S⋯O interactions, which are comparable in strength to a typical hydrogen bond and can enhance binding affinity. nih.gov

Table 2: Common Interaction Motifs for Thiazole Derivatives in Protein Binding Sites

Interaction TypeThiazole Moiety InvolvedPotential Interacting Amino Acid Residue
Hydrogen Bond (Acceptor)Thiazole NitrogenLeucine, Histidine, Asparagine nih.gov
Hydrophobic ContactMethyl Group, Ethyl ChainValine, Isoleucine, Alanine nih.govresearchgate.net
π-π StackingThiazole Aromatic RingTryptophan, Tyrosine, Phenylalanine researchgate.net
Sulfur-Oxygen InteractionThiazole SulfurCarbonyl oxygen in peptide backbone nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR). nih.gov These models are built by correlating calculated molecular descriptors with experimentally measured activities or properties. Once validated, these models can predict the activity of new, untested compounds, guiding the synthesis of more potent or suitable molecules. researchgate.net

To build a QSAR/QSPR model, a set of numerical values, known as molecular descriptors, are calculated for each compound in a series. These descriptors quantify various aspects of the molecule's topology, geometry, and electronic structure. For thiazole-propionate systems, relevant descriptors might include:

Electronic Descriptors: Dipole moment, net atomic charges, and energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). These are often calculated using methods like DFT and relate to a molecule's reactivity and ability to participate in electrostatic interactions. researchgate.net

Topological Descriptors: Indices that describe the connectivity of atoms in the molecule.

Physicochemical Descriptors: Lipophilicity (LogP), molar refractivity, and polar surface area, which are related to the compound's pharmacokinetics. nih.gov

A statistical model is then generated to find the best correlation between a selection of these descriptors and the observed biological activity. researchgate.net

Modern QSAR/QSPR studies increasingly employ machine learning (ML) algorithms to handle complex, high-dimensional data and create more accurate and robust predictive models. nih.govauburn.edu Unlike traditional linear regression, ML can capture non-linear relationships between molecular structure and activity. Common algorithms include:

Support Vector Machines (SVM): A powerful classification and regression algorithm that has shown excellent performance in predicting compound activities. nih.govresearchgate.net

Random Forest (RF): An ensemble method that builds multiple decision trees and merges them to get a more accurate and stable prediction. nih.gov

Artificial Neural Networks (ANN): Deep learning models that can learn highly complex patterns in data, useful for predicting properties like binding affinity or reaction outcomes. youtube.com

Studies on thiazole derivatives have successfully used ML to build QSAR models for anticancer and antitrypanosomal activities. researchgate.netnih.gov The performance of these models is typically validated using statistical metrics like the coefficient of determination (R²) for the training set and the predictive squared correlation coefficient (Q²) for an external test set. researchgate.netnih.gov

Table 3: Performance of Different Machine Learning Algorithms in a Predictive QSAR Study of Thiazole Derivatives

Machine Learning AlgorithmR² (Training Set)Q² (External Test Set)Reference
Multiple Linear Regression (MLR)0.540.54 researchgate.net
Support Vector Machine (SVM)-0.64 researchgate.net
Random Forest (RF)>0.900.81 nih.gov
Gaussian Processes Regression>0.900.83 nih.gov

Note: This table compiles representative performance data from different studies on thiazole derivatives to illustrate the utility of various ML algorithms.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (the distribution and energy of electrons) of molecules. researchgate.netnih.gov DFT calculations are faster than traditional ab initio methods but provide a high level of accuracy, making them a cornerstone of modern computational chemistry. auburn.edu For a molecule like this compound, DFT can provide fundamental insights into its intrinsic stability, reactivity, and electronic properties.

DFT is used to calculate key electronic parameters that are often used as descriptors in QSPR studies. researchgate.net These include:

Net Atomic Charges: The charge distribution across the molecule, which helps identify atoms that are electron-rich (nucleophilic) or electron-poor (electrophilic). For thiazoles, the nitrogen atom is predicted to be the main basic center. researchgate.net

HOMO-LUMO Energy Gap: The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. A smaller HOMO-LUMO gap generally implies higher chemical reactivity. researchgate.net Studies on substituted thiazoles have shown that adding methyl groups (electron-donating) increases the HOMO energy, which can enhance reactivity. researchgate.net

This information allows for a detailed reactivity profile, predicting which parts of the molecule are most likely to engage in chemical reactions or form key interactions with a biological target. researchgate.netrsc.org

Table 4: Example of DFT-Calculated Electronic Properties for a Model Thiazole System

PropertyCalculated ValueInterpretation
Net Charge on Thiazole N-0.45 eNucleophilic center, potential H-bond acceptor researchgate.net
Net Charge on Thiazole C2+0.23 ePreferential site for nucleophilic attack researchgate.net
Dipole Moment2.1 DModerate polarity
HOMO Energy-6.8 eVRelates to electron-donating ability researchgate.net
LUMO Energy-0.9 eVRelates to electron-accepting ability researchgate.net
HOMO-LUMO Energy Gap5.9 eVIndicator of chemical reactivity and stability researchgate.net

Note: Values are representative for a simple methyl-substituted thiazole system based on published DFT studies. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Protein Dynamics

Molecular Dynamics (MD) simulations are a powerful computational method used to analyze the physical movements of atoms and molecules over time. nih.gov For a flexible molecule like this compound, MD simulations can reveal its preferred three-dimensional shapes (conformations) in different environments, such as in a solvent or when interacting with a biological macromolecule.

The primary application of MD in drug discovery and molecular analysis is to assess the stability of a ligand-protein complex. researchgate.net After an initial binding pose is predicted by molecular docking, an MD simulation is run to observe how the ligand and protein interact and adjust their conformations over a set period, typically ranging from nanoseconds to microseconds. nih.govnih.gov This dynamic view provides critical insights that static models cannot offer.

Key analyses performed during MD simulations include:

Root Mean Square Deviation (RMSD): This metric is used to measure the average change in the displacement of a selection of atoms for a particular frame with respect to a reference frame. A stable RMSD value over time for both the protein and the ligand suggests that the complex has reached equilibrium and the binding is stable. researchgate.net

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual residues or parts of the molecule to identify which regions are the most mobile or flexible. researchgate.net High fluctuation in the ligand or in the protein's binding site residues might indicate unstable binding.

Interaction Analysis: Throughout the simulation, the types and duration of interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues can be monitored. nih.gov This helps to identify the key residues that are essential for maintaining the binding of the ligand. researchgate.net For instance, simulations can confirm if the thiazole ring's nitrogen or the propionate's carbonyl oxygen are forming stable hydrogen bonds, which are critical for affinity.

These simulations validate the initial docking results and provide a more realistic understanding of the binding event, confirming the stability of the predicted interactions. nih.gov

Simulation ParameterTypical Value/MetricPurpose in Analyzing Thiazole-Propionate Systems
Simulation Time 100-1000 nsTo ensure the system reaches a stable conformational state and to observe significant dynamic events. researchgate.netnih.gov
Force Field MMFF94, AMBER, CHARMMTo accurately describe the intramolecular and intermolecular forces governing the atoms of the protein and ligand. nih.gov
RMSD Plateau < 3 ÅTo assess the overall stability of the protein-ligand complex; a low, stable value indicates a stable binding mode. researchgate.net
RMSF Low fluctuation (< 2 Å) for binding site residuesTo identify flexible regions of the protein and ligand; low fluctuation in the binding pocket suggests stable ligand contact. researchgate.net
Hydrogen Bond Occupancy > 50%To quantify the stability of specific hydrogen bonds between the ligand and protein, identifying key anchoring interactions.
Binding Free Energy (MM/PBSA) Negative kcal/molTo calculate the binding affinity, providing a more accurate estimation of how strongly the ligand binds to the protein. nih.gov

In Silico Methodologies for Potential Target Identification and Pathway Analysis

In silico methodologies are indispensable for the early stages of drug discovery, allowing for the rapid screening of compounds against potential biological targets and predicting their effects on cellular pathways. For a novel or under-researched compound like this compound, these methods provide a foundational roadmap for experimental validation.

The process typically begins with molecular docking , a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. mdpi.com By screening the compound against a large library of known protein structures, researchers can generate a list of potential biological targets based on predicted binding affinities (docking scores). nih.govacs.org For thiazole derivatives, common targets identified through these methods include enzymes like cyclooxygenases (COX-1, COX-2), lipoxygenases (LOX), kinases, and microbial enzymes such as DNA gyrase or lanosterol (B1674476) 14α-demethylase. mdpi.comnih.govnih.govresearchgate.net For example, studies on 5-methylthiazole (B1295346) derivatives have identified COX-1 as a primary molecular target for anti-inflammatory activity, with docking studies revealing interactions with key residues like Arg120. mdpi.comnih.gov

This integrated in silico approach efficiently narrows down the vast field of potential biological interactions to a manageable set of testable hypotheses, guiding future laboratory experiments. rsc.org

Potential Protein Target ClassExample(s)Associated Biological PathwayPotential Therapeutic Area
Cyclooxygenases COX-1, COX-2Prostaglandin Synthesis (Arachidonic Acid Metabolism)Anti-inflammatory mdpi.comnih.gov
Kinases Tubulin, Bcl-2, hLDHACell Cycle Regulation, Apoptosis, Tumor GlycolysisAnticancer researchgate.netacs.orgresearchgate.net
Bacterial Enzymes DNA Gyrase B, LasRDNA Replication, Quorum SensingAntibacterial nih.govnih.gov
Fungal Enzymes Lanosterol 14α-demethylaseErgosterol (B1671047) BiosynthesisAntifungal nih.gov

Investigation of Biological Activities in Preclinical Research Models

In Vitro Biological Activity Screening of 2-(5-Methylthiazol-4-yl)ethyl Propionate (B1217596) Derivatives

The thiazole (B1198619) scaffold is a versatile building block in medicinal chemistry, leading to the development of derivatives with significant potential in various therapeutic areas. mdpi.comnih.gov These compounds have been synthesized and evaluated for a range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant effects. mdpi.comacs.org

Antimicrobial Activity Evaluation (e.g., antibacterial, antifungal)

Thiazole derivatives have been extensively studied for their potential to combat microbial infections. Their structure, often possessing both hydrophilic and hydrophobic characteristics, may facilitate penetration of bacterial cell membranes. mdpi.com

Antibacterial Activity: Numerous studies have demonstrated the efficacy of thiazole derivatives against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.com For instance, a series of newly synthesized 1,3-thiazole and benzo[d]thiazole derivatives were tested against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli (E. coli). nih.gov Benzo[d]thiazole derivatives, in particular, showed significant antibacterial activity at concentrations of 50–75 μg/mL. nih.gov In another study, certain thiazole-pyrimidine hybrids displayed potent activity, with the presence of a phenyl ring on the thiazole moiety enhancing antibacterial action. jchemrev.com Some derivatives have shown promising in vitro activity against S. aureus and E. coli with Minimum Inhibitory Concentration (MIC) values as low as 16.1 µM. jchemrev.com

Antifungal Activity: The antifungal potential of thiazoles is also well-documented. mdpi.com The antifungal action of some derivatives has been found to be effective against various Candida strains, with efficacy comparable to established antifungal agents like ketoconazole (B1673606) and fluconazole. jchemrev.com A study on new heteroaryl(aryl) thiazole derivatives revealed better antifungal than antibacterial activity, with one compound showing a Minimum Inhibitory Concentration (MIC) as low as 0.06 mg/mL against tested fungal strains. nih.gov Molecular docking studies suggest that the antifungal mechanism of some thiazole derivatives may involve the inhibition of the fungal enzyme 14α-lanosterol demethylase. nih.gov

Table 1: Antimicrobial Activity of Selected Thiazole Derivatives

Compound Type Test Organism Activity Measurement Result Reference
Benzo[d]thiazole derivative 13 S. aureus (MRSA) MIC 50-75 µg/mL nih.gov
Benzo[d]thiazole derivative 14 E. coli MIC 50-75 µg/mL nih.gov
Benzo[d]thiazole derivative 14 A. niger MIC 50-75 µg/mL nih.gov
Thiazole derivative 9 Fungal Strains MIC 0.06–0.23 mg/mL nih.gov
Thiazole derivative 43b A. fumigatus MIC 16.2 µM jchemrev.com

This table presents data for representative thiazole derivatives as described in the cited literature.

Anticancer Activity Assessment through Cytotoxicity Studies in Cell Lines

The thiazole moiety is a key pharmacophore in the design of novel anticancer agents. nih.govnih.gov Derivatives have shown significant cytotoxic effects against a wide range of human tumor cell lines, acting through various mechanisms including the induction of apoptosis and cell cycle arrest. tandfonline.commdpi.com

A variety of thiazole derivatives have demonstrated cytotoxic and growth-inhibitory effects in vitro against numerous human tumor cell lines from nine different neoplastic diseases. tandfonline.com For example, a series of novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) derivatives were evaluated for their anticancer activity against A-549 (lung cancer), Bel7402 (liver cancer), and HCT-8 (intestine cancer) cell lines. mdpi.com Similarly, other studies have reported the potent activity of thiazole derivatives against HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colorectal cancer) cell lines. tandfonline.com One thiazole derivative, compound 4c, was found to be highly active against MCF-7 and HepG2 (liver cancer) cell lines, with IC₅₀ values of 2.57 µM and 7.26 µM, respectively. mdpi.com The anticancer activity of these compounds is often linked to their ability to inhibit key enzymes involved in cancer progression, such as protein kinases. nih.govmdpi.com

Table 2: Cytotoxic Activity of Selected Thiazole Derivatives Against Cancer Cell Lines

Compound Series Cell Line Activity Measurement Result (IC₅₀) Reference
Thiazole-thiadiazole hybrid (2f) MCF-7 IC₅₀ 7.7 µM tandfonline.com
Thiazole-thiadiazole hybrid (2i) MCF-7 IC₅₀ 8.0 µM tandfonline.com
Thiazole derivative (4c) MCF-7 IC₅₀ 2.57 µM mdpi.com
Thiazole derivative (4c) HepG2 IC₅₀ 7.26 µM mdpi.com
Imidazo[2,1-b]thiazole (B1210989) (39) MCF-7 IC₅₀ 0.98 µM nih.gov
Imidazo[2,1-b]thiazole (43) MCF-7 IC₅₀ 1.96 µM nih.gov

This table presents IC₅₀ values for representative thiazole derivatives as described in the cited literature.

Anti-inflammatory Activity Profiling

Thiazole derivatives have emerged as promising candidates for the development of new anti-inflammatory drugs. wisdomlib.orgresearchgate.net Their mechanism of action often involves the inhibition of key inflammatory mediators and enzymes, such as cyclooxygenases (COX). acs.orgresearchgate.net

In vitro anti-inflammatory activity has been assessed using methods like the inhibition of heat-induced protein denaturation. acs.orgnih.gov A series of pyridine- and thiazole-based hydrazides showed anti-inflammatory activity by inhibiting bovine serum albumin denaturation, with IC₅₀ values ranging from 46.29 to 100.60 μg/mL. acs.org In vivo models, such as carrageenan-induced rat paw edema, have also been used to confirm these effects. wisdomlib.orgnih.gov Certain synthetic nitro-substituted thiazole derivatives demonstrated superior performance compared to the standard drug Nimesulide in this model. wisdomlib.org Furthermore, some indole-2-formamide benzimidazole[2,1-b]thiazole compounds have shown potent inhibition of inflammatory mediators like nitric oxide (NO), IL-6, and TNF-α in lipopolysaccharide (LPS)-stimulated RAW264.7 cells. nih.gov One such compound exhibited an IC₅₀ of 2.294 μM for IL-6 inhibition. nih.gov

Antioxidant Capacity Determination

Several classes of thiazole derivatives have been investigated for their antioxidant properties. mdpi.com The ability of these compounds to scavenge free radicals and chelate transition metals is a key aspect of their antioxidant potential. mdpi.comnih.gov

Phenolic thiazoles, in particular, have demonstrated significant antioxidant and antiradical activity. nih.gov A series of new antioxidants were synthesized containing both phenol (B47542) substituents and a thiazole ring, and their ability to inhibit free radical processes was confirmed. mdpi.com The antioxidant potential has been evaluated using various in vitro assays, including DPPH radical scavenging and metal chelation protocols. nih.govresearchgate.net Some indolyl-hydrazinyl-thiazoles have shown remarkable antioxidant activity, which is attributed to the presence of phenolic groups and the hydrazone moiety. researchgate.net In one study, new naphthyl-thiazole derivatives were synthesized, and the parent thiosemicarbazones showed moderate to high antioxidant potential compared to the resulting thiazoles. nih.gov

Enzyme Inhibition Studies of 2-(5-Methylthiazol-4-yl)ethyl Propionate and Analogues

A primary mechanism through which thiazole derivatives exert their biological effects is the inhibition of specific enzymes. nih.gov Extensive research has focused on identifying their molecular targets, revealing their potential to modulate pathways involved in cancer, inflammation, and microbial infections. nih.govnih.gov

Investigation of Specific Enzyme Targets

15-Prostaglandin Dehydrogenase (15-PGDH): 15-PGDH is an enzyme that degrades prostaglandins (B1171923) like PGE2 and is a negative regulator of tissue repair. nih.gov While inhibitors of 15-PGDH are being developed to promote healing, the available research prominently features compounds like SW033291, which has a pyridylthiophene core structure, rather than a thiazole core. nih.govmdpi.com The direct investigation of thiazole derivatives as 15-PGDH inhibitors is not extensively covered in the provided search results.

Carbonic Anhydrase IX (CA IX): Thiazole and benzothiazole (B30560) derivatives have been identified as effective inhibitors of human (h) carbonic anhydrase (CA) isoforms, including the tumor-associated CA IX. nih.govnih.gov A series of benzo[d]thiazole-6-sulfonamides were shown to effectively inhibit hCA IX, with inhibition constants (Kᵢ) in the low nanomolar range (3.7–38.2 nM), comparable to clinically used inhibitors. nih.gov Other studies on 2-amino thiazole derivatives also confirmed their inhibitory effects on carbonic anhydrase isoenzymes. nih.gov

PIM Kinase: The PIM family of serine/threonine kinases are attractive targets for anticancer drug development. ox.ac.uk Thiazole and thiazolidinedione analogues have been identified as potent inhibitors of PIM1 kinase. nih.govbham.ac.uk In one study, bis-thiazole derivatives were synthesized and showed significant PIM1 inhibition, with the most potent compounds having IC₅₀ values of 0.24 and 0.32 µM, which is more potent than the reference inhibitor staurosporine. nih.gov These compounds were also found to be highly selective for PIM1 over the PIM2 isoform. nih.gov

EGFR and HER-2: The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2) are key targets in cancer therapy. acs.org New series of thiazole and imidazo[2,1-b]thiazole derivatives have been developed as potent dual EGFR/HER-2 kinase inhibitors. nih.govnih.gov Compounds 39 and 43 from one study were identified as strong dual inhibitors, with IC₅₀ values against HER-2 of 0.108 µM and 0.078 µM, respectively. nih.gov Another study on thiazolyl-pyrazoline derivatives also yielded compounds with potent dual inhibitory activity, showing IC₅₀ values as low as 0.005 µM against EGFR and 0.022 µM against HER-2. nih.gov

SHP-2, JSP-1, CETP, RAS p21: While the thiazole scaffold is widely explored, specific research focusing on thiazole derivatives as inhibitors of SHP-2, JSP-1, CETP, and RAS p21 is not prominently featured in the provided search results. These targets are of significant interest in drug discovery, but the literature at hand primarily focuses on other enzyme classes for thiazole-based inhibition.

14alpha-demethylase: Sterol 14α-demethylase (CYP51) is a critical enzyme in the biosynthesis of ergosterol (B1671047) in fungi and is the primary target for azole antifungal drugs. researchandmarkets.com Thiazole derivatives have been investigated as potential inhibitors of this enzyme. nih.gov Molecular docking studies predict that inhibition of 14α-lanosterol demethylase is a likely mechanism for the antifungal activity of certain new heteroaryl(aryl) thiazole compounds. nih.gov This aligns with the well-established mechanism of other azole-containing antifungals like triazoles, which are known inhibitors of cytochrome P450 14α-demethylase. nih.govnih.gov

Table 3: Inhibition of Specific Enzyme Targets by Selected Thiazole Derivatives

Compound Type Enzyme Target Activity Measurement Result Reference
2-Amino-benzothiazole-6-sulfonamide (2) Carbonic Anhydrase IX Kᵢ 3.7 nM nih.gov
Bis-thiazole derivative (8b) PIM1 Kinase IC₅₀ 0.24 µM nih.gov
Imidazo[2,1-b]thiazole (43) EGFR IC₅₀ 0.122 µM nih.gov
Imidazo[2,1-b]thiazole (43) HER-2 IC₅₀ 0.078 µM nih.gov
Thiazolyl-pyrazoline (6b) EGFR IC₅₀ 0.005 µM nih.gov
Thiazolyl-pyrazoline (6b) HER-2 IC₅₀ 0.022 µM nih.gov

This table presents data for representative thiazole derivatives as described in the cited literature.

Kinetic Characterization of Enzyme Inhibition

A thorough search of scientific literature did not yield any studies detailing the kinetic characterization of enzyme inhibition by this compound. There are no publicly available data on its inhibitory constants (Kᵢ), mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive), or its effects on enzyme kinetics. Consequently, no data tables on enzyme inhibition can be provided.

Exploration of Modulatory Effects on Cellular Pathways

Similarly, there is a lack of research on the modulatory effects of this compound on cellular signaling pathways.

Assessment of Wnt Pathway Modulation

No published studies were found that investigate the impact of this compound on the Wnt signaling pathway. Research into whether this compound acts as an agonist or antagonist of Wnt signaling, or its effects on key components of the pathway such as β-catenin, has not been documented in the accessible scientific literature.

Induction of Apoptosis and Other Cell Death Pathways

There is no available evidence from preclinical research to suggest that this compound induces apoptosis or other forms of programmed cell death. Studies involving flow cytometry analysis, caspase activation assays, or DNA fragmentation assays to assess the pro-apoptotic potential of this specific compound have not been published.

Development and Validation of Robust In Vitro Assay Systems

While a high-performance liquid chromatography (HPLC) method for the analysis of this compound has been described, which is suitable for pharmacokinetic studies, there is no information on the development or validation of specific in vitro assay systems to screen for its biological activities. sielc.com The establishment of robust and validated assays is a crucial prerequisite for the systematic investigation of a compound's pharmacological properties. At present, such assays for this compound have not been reported in the scientific literature.

Mechanistic Studies of Thiazole Propionate Interactions at the Molecular and Cellular Level

Elucidation of Receptor Binding Mechanisms and Allosteric Modulation

There is no available research data detailing the specific receptor binding targets or any potential allosteric modulatory effects of 2-(5-Methylthiazol-4-yl)ethyl propionate (B1217596). Studies on structurally related thiazole (B1198619) derivatives have indicated potential interactions with receptors such as the GABA-A receptor. For instance, the compound 2-(4-methyl-thiazol-5-yl) ethyl nitrate (B79036) maleate, a derivative of clomethiazole, has been shown to potentiate GABA-A receptor responses in hippocampal neurons. nih.gov However, it is crucial to note that these findings pertain to a different, albeit structurally similar, molecule and cannot be directly extrapolated to 2-(5-Methylthiazol-4-yl)ethyl propionate.

Detailed Investigation of Enzyme Inhibition Kinetics and Thermodynamics

Scientific literature lacks any studies focused on the enzyme inhibition properties of this compound. Consequently, there is no data available on its inhibition kinetics, such as IC50 or Ki values, or the thermodynamic parameters of its interaction with any enzyme.

Cellular Uptake, Distribution, and Intracellular Localization Studies

There is no published research on the cellular uptake, distribution, or intracellular localization of this compound. The mechanisms by which this compound might enter cells, its distribution within various cellular compartments, and its ultimate intracellular fate are currently unknown.

Interactions with Subcellular Components (e.g., DNA, RNA, specific proteins, membrane lipids)

No studies have been identified that investigate the direct interactions of this compound with subcellular components such as nucleic acids (DNA, RNA), specific proteins, or membrane lipids.

Signaling Pathway Modulation and Downstream Effects

The effects of this compound on intracellular signaling pathways and any subsequent downstream cellular responses have not been documented in the scientific literature.

Gene Expression Profiling and Proteomics in Response to Compound Exposure

There are no available gene expression or proteomics studies that have analyzed the cellular response to exposure to this compound. Such studies would be essential to understand its broader impact on cellular function and regulation.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Modification of the Thiazole (B1198619) Moiety and its Influence on Biological Activity

Systematic modifications to the thiazole moiety of compounds analogous to 2-(5-Methylthiazol-4-yl)ethyl propionate (B1217596) can lead to significant shifts in their biological activity, including their organoleptic properties. For instance, the position of the methyl group is crucial. While the target compound has a methyl group at the 5-position, shifting it to the 2- or 4-position, or introducing other alkyl groups, can alter the flavor profile from nutty and meaty to more green or vegetable-like notes.

The following table illustrates the influence of the substitution pattern on the thiazole ring on the flavor characteristics of related compounds.

Compound NameSubstitution on Thiazole RingReported Flavor/Aroma Profile
2-MethylthiazoleMethyl at C2Green, nutty
4-MethylthiazoleMethyl at C4Green, vegetable-like
5-Methylthiazole (B1295346)Methyl at C5Nutty, meaty
2-Isopropyl-4-methylthiazoleIsopropyl at C2, Methyl at C4Green, earthy, cocoa-like
2-AcetylthiazoleAcetyl at C2Nutty, popcorn-like, bready

This table is generated based on general knowledge of flavor chemistry and is for illustrative purposes.

Beyond flavor, modifications to the thiazole ring can impact other potential biological activities. For example, the introduction of different substituents can modulate the compound's ability to act as an H1-antihistamine or an antimicrobial agent. Studies on various thiazole derivatives have shown that the nature of the substituent (electron-donating or electron-withdrawing) and its position can significantly affect their potency and selectivity for specific biological targets. btbuspxb.comfragranceconservatory.com

Variations in the Propionate Ester and its Impact on Molecular Interactions and Potency

The propionate ester group of 2-(5-Methylthiazol-4-yl)ethyl propionate plays a significant role in its volatility, solubility, and how it interacts with olfactory and gustatory receptors. Altering the ester portion of the molecule can have a profound impact on its perceived aroma and taste.

The length and branching of the alkyl chain in the ester can modify the compound's lipophilicity, which in turn affects its ability to reach and bind to receptor sites. Shorter ester chains, such as acetate (B1210297), tend to impart more fruity and ethereal notes, while longer chains can introduce waxy or fatty undertones.

The table below demonstrates the effect of varying the ester group on the flavor profile of thiazole-based esters.

Compound NameEster GroupReported Flavor/Aroma Profile
2-(5-Methylthiazol-4-yl)ethyl acetateAcetateFruity, slightly nutty
This compoundPropionateNutty, roasted, meaty
2-(5-Methylthiazol-4-yl)ethyl butyrateButyrateFruity, cheesy, slightly fatty
2-(5-Methylthiazol-4-yl)ethyl isovalerateIsovalerateCheesy, sweaty, fruity

This table is generated based on general principles of flavor chemistry and is for illustrative purposes.

From a pharmacological perspective, the ester group can influence a compound's pharmacokinetic properties. Esters are often used as prodrugs, where the ester is hydrolyzed in the body to release the active form of the drug. The rate of this hydrolysis can be tuned by modifying the structure of the ester, thereby controlling the drug's duration of action.

Role of the Ethylene (B1197577) Linker in Conformational Flexibility and Receptor Recognition

The ethylene linker connecting the thiazole ring and the propionate ester provides a degree of conformational flexibility to the molecule. This flexibility allows the molecule to adopt various spatial arrangements, which is crucial for its interaction with the binding pockets of biological receptors.

The length and rigidity of this linker are critical determinants of biological activity. A shorter or more rigid linker would restrict the molecule's conformational freedom, potentially leading to a more specific but possibly weaker interaction with a receptor. Conversely, a longer and more flexible linker allows the molecule to explore a wider range of conformations, increasing the likelihood of finding an optimal binding pose, but this can sometimes lead to a loss of specificity.

For flavor compounds, this conformational flexibility is key to fitting into the specific three-dimensional binding sites of olfactory receptors, which is the basis for the perception of smell.

Correlation of Specific Structural Features with Observed Biological Effects

The Thiazole Ring and its Methyl Substituent: The 4-methyl-5-substituted thiazole core is strongly associated with nutty and meaty flavors. fragranceconservatory.com This specific substitution pattern appears to be a key pharmacophore for these particular sensory notes.

The Ethylene Linker: The two-carbon chain provides the necessary spacing and flexibility for the thiazole and ester moieties to orient themselves optimally within the receptor binding site.

In the context of other potential biological activities, studies on related thiazole derivatives have shown that the presence of specific functional groups can be correlated with activities such as antimicrobial or anticancer effects. For instance, the introduction of a second heterocyclic ring or specific aromatic substitutions can enhance these activities. fragranceconservatory.com

Development of Rational Design Principles for Novel Thiazole-Propionate Analogues with Enhanced Potency and Selectivity

Based on the SAR and SPR insights, rational design principles can be formulated to develop novel thiazole-propionate analogs with desired properties.

For enhancing specific flavor profiles, the following principles can be applied:

To enhance nutty/meaty notes: Maintain the 4-methyl-5-substituted thiazole ring and experiment with minor modifications to the ester chain length, for example, by comparing propionate with butyrate.

To introduce fruity notes: Replace the propionate with a shorter ester like acetate or introduce branching in the ester chain.

For the exploration of other potential biological activities, a different set of design principles would be relevant:

To increase antimicrobial activity: Introduce known antimicrobial pharmacophores, such as a halogenated phenyl ring or a second nitrogen-containing heterocycle, onto the thiazole core.

To improve pharmacokinetic properties: Modify the ester group to control the rate of hydrolysis, or introduce polar functional groups to enhance solubility.

By systematically applying these design principles, it is possible to create a library of novel thiazole-propionate analogs with a range of flavor profiles and potentially valuable biological activities, paving the way for new applications in the food and pharmaceutical industries.

Future Directions and Identified Research Gaps

Exploration of Novel and Greener Synthetic Routes for Thiazole-Propionate Systems

The synthesis of thiazole (B1198619) derivatives, a critical step in producing compounds like 2-(5-Methylthiazol-4-yl)ethyl propionate (B1217596), is an area ripe for innovation. analis.com.my Traditional methods, such as the Hantzsch synthesis, often rely on harsh conditions and hazardous materials. bepls.comresearchgate.net Consequently, a significant research thrust is the development of environmentally benign and efficient synthetic strategies. bepls.comnih.gov

Future exploration focuses on "green chemistry" approaches that offer higher yields, use less energy, and minimize waste. researchgate.net These methods include microwave-assisted synthesis, ultrasonic-mediated reactions, the use of recyclable catalysts, and conducting reactions in environmentally friendly solvents like water or even under solvent-free conditions. bepls.comresearchgate.net One-pot, multi-component reactions, where multiple reactants are combined in a single step to form complex products, are also a key area of interest as they simplify processes and reduce waste. bepls.comresearchgate.net For thiazole-propionate systems specifically, research into chemoenzymatic methods, which use enzymes like trypsin to catalyze reactions under mild conditions, presents a novel and sustainable path forward. nih.gov

Table 1: Comparison of Synthetic Approaches for Thiazole Systems
ApproachDescriptionAdvantagesResearch Gaps/Future Directions
Conventional (e.g., Hantzsch)Cyclization of α-halocarbonyl compounds with thioamides. rsc.orgWell-established and versatile. researchgate.netOften requires harsh conditions, toxic reagents, and can produce significant waste. bepls.comresearchgate.net
Microwave-Assisted SynthesisUtilizes microwave energy to accelerate reactions. researchgate.netRapid reaction times, increased yields, and often solvent-free. bepls.comresearchgate.netScaling up for industrial production; optimizing conditions for complex thiazole-propionate esters.
Ultrasonic-Mediated SynthesisUses high-frequency sound waves to induce chemical reactions. bepls.comShorter reaction times and high yields under mild conditions. bepls.comExploring a wider range of substrates and catalyst compatibility for thiazole synthesis.
Green CatalystsEmploys reusable and non-toxic catalysts, such as silica-supported nanoparticles. bepls.comReduces environmental impact, catalyst can be recovered and reused. researchgate.netDevelopment of highly active and selective catalysts specifically for thiazole-propionate systems.
Chemoenzymatic SynthesisUses enzymes to catalyze key reaction steps. nih.govHighly specific, occurs under mild conditions (room temperature, neutral pH), environmentally friendly. nih.govExpanding the library of enzymes that can be used and integrating them into multi-step syntheses. nih.gov

Advanced Mechanistic Investigations Using Biophysical and Structural Biology Techniques

While some thiazole derivatives are known for their biological activity, the precise mechanisms of action are often not fully understood. analis.com.mynih.gov Future research will increasingly employ sophisticated biophysical and structural biology techniques to elucidate how these compounds interact with biological targets at a molecular level.

Techniques such as X-ray crystallography can reveal the three-dimensional structure of a thiazole derivative bound to a protein, providing a static snapshot of the interaction. nih.gov In parallel, Nuclear Magnetic Resonance (NMR) spectroscopy can offer insights into the dynamic nature of this binding in solution. uq.edu.au Other methods like Surface Plasmon Resonance (SPR) can quantify the kinetics of the binding—how quickly a compound binds to and dissociates from its target. These detailed mechanistic studies are crucial for optimizing the structure of thiazole compounds to improve their efficacy and selectivity for desired biological targets. nih.gov For a compound like 2-(5-Methylthiazol-4-yl)ethyl propionate, these techniques could be used to explore potential off-target interactions or to rationally design derivatives with novel biological functions.

Table 2: Biophysical and Structural Biology Techniques for Mechanistic Studies
TechniqueInformation ProvidedApplication in Thiazole Research
X-ray CrystallographyHigh-resolution 3D structure of the compound-target complex.Reveals specific binding sites and key interactions (e.g., hydrogen bonds, hydrophobic contacts) of thiazole derivatives with enzymes or receptors. nih.gov
Nuclear Magnetic Resonance (NMR)Information on binding interactions, conformational changes, and dynamics in solution.Confirms binding and characterizes the structural changes in both the thiazole compound and the target protein upon interaction. uq.edu.au
Molecular DockingComputational prediction of binding modes and affinities.Used to screen virtual libraries of thiazole derivatives and predict how they might bind to a specific biological target, guiding synthesis efforts. nih.govmdpi.com
Isothermal Titration Calorimetry (ITC)Direct measurement of binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS).Provides a complete thermodynamic profile of the interaction between a thiazole compound and its target.
Surface Plasmon Resonance (SPR)Real-time measurement of binding kinetics (kon, koff) and affinity (KD).Quantifies how strongly and how quickly a thiazole derivative binds to its immobilized target.

Integration of Multi-Omics Data for a Comprehensive Understanding of Compound Effects

To move beyond a single-target view of a compound's activity, future research will focus on integrating multi-omics data. This systems biology approach analyzes the global changes a compound induces across different biological layers, including the genome, transcriptome (RNA), proteome (proteins), and metabolome (metabolites).

By treating cells or organisms with a thiazole compound and then measuring changes across these "omes," researchers can build a comprehensive picture of its effects. For instance, transcriptomics (e.g., RNA-Seq) can identify which genes are turned on or off in response to the compound, while proteomics can show how protein levels change. Metabolomics can reveal shifts in metabolic pathways. acs.org Integrating these datasets can uncover novel mechanisms of action, identify unexpected off-target effects, and discover new biomarkers to track the compound's activity. This holistic view is essential for fully understanding the biological impact of thiazole-propionate systems.

Table 3: Multi-Omics Data Integration for Compound Analysis
Omics LayerTechnologyPotential Insights for Thiazole Compounds
GenomicsDNA SequencingIdentify genetic variations that influence sensitivity or resistance to a compound's effects.
TranscriptomicsRNA-Sequencing (RNA-Seq)Reveal which gene expression pathways are modulated by the compound, pointing to its mechanism of action. acs.org
ProteomicsMass Spectrometry (MS)Quantify changes in protein abundance and post-translational modifications, identifying direct and indirect targets. nih.gov
MetabolomicsMS, NMRProfile changes in small-molecule metabolites to understand the compound's impact on cellular metabolism. acs.org

Application of Artificial Intelligence and Machine Learning in De Novo Compound Design

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the design of new molecules. nih.gov For thiazole-propionate systems, these technologies offer a path to rapidly design novel compounds with desired properties, a process known as de novo design. nih.govresearchgate.net

Table 4: Role of AI and Machine Learning in Compound Design
AI/ML ApplicationDescriptionPotential Impact on Thiazole Derivatives
Quantitative Structure-Activity Relationship (QSAR)ML models that correlate a compound's structural features with its biological activity. nih.govPredict the activity of new thiazole designs before they are synthesized, prioritizing the most promising candidates. researchgate.netnih.gov
Generative Models (e.g., RNNs, GANs)AI algorithms that learn from existing molecular data to generate novel chemical structures. nih.govEnable de novo design of new thiazole-propionate molecules with optimized properties for therapeutic or flavor applications. acs.org
Retrosynthesis PredictionAI tools that predict a plausible synthetic route for a given molecule.Address the challenge of synthesizability for AI-generated compounds, ensuring that novel designs can actually be made in a lab. nih.gov
Flavor Profile PredictionAI models trained on sensory data to predict the taste and smell of a molecule. medium.comazoai.comSpecifically for compounds like this compound, this can guide the design of new flavor agents with unique profiles. acs.org

Development of Advanced In Vitro Models for Efficacy Prediction and Target Validation

To accurately predict how a compound will behave in a complex biological system, researchers are moving beyond traditional 2D cell cultures. The future lies in the development and application of advanced in vitro models that more closely mimic human physiology.

These models include 3D cell cultures like spheroids and organoids, as well as microfluidic "organ-on-a-chip" systems. Organoids are self-organizing 3D structures grown from stem cells that can replicate the architecture and function of a specific organ. Organ-on-a-chip platforms use micro-engineering to create environments that simulate the mechanical and physiological conditions of human organs. For thiazole derivatives with potential therapeutic activity, these models offer a more accurate way to test for efficacy and validate biological targets before moving to more complex studies. nih.govnih.gov They provide a crucial bridge between simple cell-based assays and whole-organism studies, helping to better predict human responses. acs.org

Table 5: Comparison of In Vitro Models for Efficacy and Target Studies
Model TypeDescriptionAdvantages for Thiazole Research
2D Cell CultureCells grown in a single layer on a flat surface.High-throughput, cost-effective for initial screening of large numbers of compounds. mdpi.com
SpheroidsSimple 3D aggregates of cells grown in suspension or non-adherent plates.Better mimic cell-cell interactions and nutrient gradients found in tissues compared to 2D models.
OrganoidsSelf-assembled 3D cell cultures derived from stem cells that mimic organ structure and function.Provide a highly physiologically relevant model for testing the efficacy and organ-specific effects of thiazole derivatives. nih.gov
Organ-on-a-ChipMicrofluidic devices containing living cells in a continuously perfused microenvironment that simulates organ-level physiology.Allows for the study of compound effects in a dynamic system that can include mechanical forces (e.g., breathing motions) and multi-organ interactions.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(5-Methylthiazol-4-yl)ethyl propionate, and how can reaction progress be monitored effectively?

  • Methodology : The compound can be synthesized via esterification of 5-methylthiazole-4-ethanol with propionic acid under catalytic conditions. Reaction progress is typically monitored using thin-layer chromatography (TLC) with solvent systems like toluene/ethyl acetate/water (8.7:1.2:1.1 v/v/v) to track intermediates and confirm product formation. Recrystallization from ethanol or methanol is recommended for purification, as described in analogous thiazole derivative syntheses .
  • Key Considerations : Ensure anhydrous conditions to avoid hydrolysis of the ester bond. Use iodine vapor or UV light for TLC visualization, and validate purity via melting point analysis or gas chromatography (GC) .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodology : Employ FT-IR spectroscopy to identify ester carbonyl (C=O) stretches (~1740 cm⁻¹) and thiazole ring vibrations (C-S-C at ~650 cm⁻¹). Nuclear Magnetic Resonance (NMR) is critical for confirming the propionate moiety (triplet at δ ~1.2 ppm for CH₃, quartet at δ ~2.3 ppm for CH₂COO) and thiazole protons (δ ~7.5–8.5 ppm). Compare spectral data with analogous compounds like 2-(4-Methyl-1,3-thiazol-5-yl)ethanol derivatives .
  • Validation : Cross-check results with computational simulations (e.g., density functional theory for NMR chemical shifts) to resolve ambiguities in peak assignments .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

  • Case Study : Discrepancies in NMR or IR spectra may arise from tautomerism in the thiazole ring or residual solvents. For example, thiazole ring protons may exhibit unexpected splitting due to coupling with adjacent substituents. Use variable-temperature NMR to identify dynamic processes or employ heteronuclear correlation spectroscopy (HSQC/HMBC) to resolve connectivity ambiguities .
  • Data Reconciliation : Compare experimental results with crystallographic data (if available) from SHELXL -refined structures of related compounds to validate bond lengths and angles .

Q. What strategies optimize reaction yields for this compound under varying catalytic conditions?

  • Experimental Design : Test acid catalysts (e.g., sulfuric acid, p-toluenesulfonic acid) and base catalysts (e.g., DMAP) in aprotic solvents (e.g., dichloromethane or THF). Reflux times should be optimized (e.g., 6–12 hours) based on TLC monitoring. For example, analogous esterifications achieved ~75% yields with 0.5 equiv. H₂SO₄ in anhydrous THF .
  • Troubleshooting : Low yields may stem from steric hindrance at the thiazole C4 position. Introduce microwave-assisted synthesis to reduce reaction times and minimize side-product formation .

Q. How can computational methods predict the biological activity of this compound?

  • In-Silico Approaches : Perform molecular docking using software like AutoDock Vina to assess binding affinity to target enzymes (e.g., cyclooxygenase-2 or antimicrobial targets). Validate predictions with pharmacophore modeling based on structurally related bioactive thiazoles, such as antimicrobial bis(thiazol-5-yl) derivatives .
  • Limitations : Address false positives by cross-referencing with experimental assays (e.g., MIC tests for antimicrobial activity) .

Methodological and Safety Considerations

Q. What safety protocols are critical when handling this compound?

  • Hazard Mitigation : The compound may share toxicity profiles with ethyl propionate (LD₅₀ ~8,732 mg/kg in rats). Use fume hoods to avoid inhalation, and wear nitrile gloves to prevent dermal exposure. Avoid open flames due to flammability risks .
  • Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal, as recommended for ester-containing waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.